Guanyl Urea-15N4 Hydrochloride is a stable isotope-labeled compound with the molecular formula and a molecular weight of 142.53 g/mol. It is a derivative of guanylurea, which itself is a urea compound that contains guanidine functional groups. This compound is particularly notable for its use in analytical chemistry, especially in the detection and quantification of nickel and its separation from cobalt and other metals . The presence of nitrogen isotopes (specifically, the isotope ) allows for enhanced tracking in various chemical and biological studies.
Research indicates that guanylurea (the non-labeled form) is commonly found as a metabolite of metformin, a widely used antidiabetic medication. Studies have shown that guanylurea does not significantly affect endocrine-related gene transcription or reproductive toxicity in aquatic organisms like fathead minnows when present at environmentally relevant concentrations . This suggests that while it may be present as a contaminant in wastewater, it does not pose significant biological risks under certain conditions.
The synthesis of Guanyl Urea-15N4 Hydrochloride typically involves the reaction of cyanoguanidine with hydrochloric acid. This process yields guanylurea chloride, which can then be further processed to obtain the hydrochloride salt form. The incorporation of nitrogen isotopes is achieved during the synthesis by using labeled precursors or through specific isotopic enrichment techniques .
Guanyl Urea-15N4 Hydrochloride is utilized primarily in analytical chemistry for:
Several compounds share structural similarities with Guanyl Urea-15N4 Hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Guanylurea | C2H6N4O | Non-labeled version; metabolite of metformin |
| Metformin | C4H11N5O3 | Antidiabetic drug; precursor to guanylurea |
| Cyanoguanidine | C2H4N4 | Precursor for guanylurea synthesis |
| Guanidine | C1H5N5 | Simple structure; used as a nitrogen source |
Guanyl Urea-15N4 Hydrochloride stands out due to its stable isotope labeling which enhances its utility in analytical applications compared to its non-labeled counterparts. Its specific isotopic composition allows for precise tracking and quantification in both environmental monitoring and biochemical research contexts.
The synthesis of guanyl urea-15N4 hydrochloride often begins with nucleophilic addition reactions to construct its guanidine core. Recent advancements in catalytic methods have enabled efficient formation of C–N bonds under mild conditions. For example, copper- and silver-based catalysts facilitate the coupling of 15N-enriched amines with cyanamide derivatives in aqueous media, achieving yields exceeding 85%. Phase-transfer catalysts, such as amino amide-based guanidinium salts, further enhance reaction efficiency by stabilizing intermediates and enabling enantioselective pathways.
A key innovation involves the use of solid–liquid phase-transfer systems, where catalysts like QG- X (a quaternary guanidinium salt) control the release of reactive fluoride ions, ensuring precise regulation of nucleophilic attack on electrophilic centers. This method reduces side reactions and improves isotopic purity, critical for maintaining the 15N4 labeling integrity.
Table 1: Catalytic Systems for Nucleophilic Addition in Guanyl Urea Synthesis
| Catalyst Type | Reaction Medium | Yield (%) | 15N Incorporation Efficiency (%) |
|---|---|---|---|
| Copper(I) iodide | Water | 82 | 98.5 |
| Silver nitrate | Ethanol | 78 | 97.2 |
| QG- X guanidinium salt | Toluene/water | 91 | 99.1 |
Nitration plays a pivotal role in introducing functional groups to the guanidine backbone. While guanyl urea-15N4 hydrochloride itself does not contain nitro groups, its precursors often require nitration for subsequent transformations. For instance, the synthesis of intermediates like N-guanylurea dinitramide (FOX-12) involves nitration of ammonium sulfamate with HNO3/H2SO4 mixtures at -40°C. Although this method targets dinitramide salts, analogous approaches adapt to guanyl urea systems by substituting sulfamate with 15N-labeled cyanoguanidine.
Notably, the use of mixed-acid systems (e.g., HCl/HNO3) enables precise control over nitration depth while preserving the 15N isotopic label. Kinetic studies reveal that maintaining a molar ratio of 1:2.5 (guanidine derivative to nitrating agent) optimizes product formation without over-nitration.
Scaling guanyl urea-15N4 hydrochloride production introduces multifaceted challenges:
Table 2: Key Parameters for Industrial-Scale Production
| Parameter | Laboratory Scale | Industrial Scale | Challenge Mitigation Strategy |
|---|---|---|---|
| Reaction Temperature | -40°C | -25°C | Cryogenic jacketed reactors |
| Catalyst Loading | 5 mol% | 2.5 mol% | Continuous flow catalysis |
| 15N Purity | 99.1% | 98.3% | In-line NMR monitoring |
Guanyl Urea-15N4 Hydrochloride, as a nitrogen-15 isotopically labeled derivative of guanylurea, shares fundamental environmental characteristics with its unlabeled counterpart while providing enhanced analytical capabilities for environmental monitoring [1] [2]. The compound represents a biotransformation product of metformin that has gained significant attention due to its persistence and widespread detection in aquatic environments [3]. Understanding the environmental fate and ecotoxicological profile of this isotopically labeled compound is crucial for assessing its impact on freshwater ecosystems and developing effective remediation strategies [4] [5].
Comprehensive toxicological assessments of guanylurea and its isotopically labeled forms have been conducted across multiple model fish species to establish environmental risk parameters [1] [6] [7]. Research demonstrates that guanylurea exhibits relatively low acute toxicity to fish species at environmentally relevant concentrations [1] [8].
In fathead minnows (Pimephales promelas), exposure studies spanning 23 days at concentrations ranging from 1.0 to 100 micrograms per liter revealed no significant reproductive toxicity effects [1]. The no observed effect concentration (NOEC) exceeded 100 micrograms per liter, indicating relatively low toxicity potential [1]. However, transcriptomic and metabolomic analyses revealed chemical-dependent biological responses, with guanylurea eliciting more differentially expressed genes than metformin at comparable exposure levels [1].
Japanese medaka (Oryzias latipes) studies demonstrated heightened sensitivity to guanylurea exposure, particularly during early life stages [7]. Developmental exposures at concentrations as low as 1 to 100 nanograms per liter resulted in dose-dependent impacts on larval growth [7]. Full life cycle exposures lasting 165 days showed no significant differences in adult fish weight, length, or condition factor at concentrations up to 7.5 micrograms per liter [7].
Zebrafish (Danio rerio) embryo studies revealed that guanylurea exposure from 25 to 75,000 micrograms per liter induced multiple developmental abnormalities [6] [8] [9]. Mortality increased significantly at concentrations of 40 micrograms per liter and higher [6]. The compound caused delayed hatching processes, spinal curvature abnormalities, pericardial edema, and craniofacial malformations [8]. Oxidative stress biomarkers including superoxide dismutase, catalase, and glutathione peroxidase activities were significantly elevated, indicating cellular damage mechanisms [8].
Brown trout (Salmo trutta f. fario) demonstrated greater tolerance to guanylurea exposure with no observed changes in growth, development, mortality, lipid peroxidation, or stress protein levels [1]. This species-specific variation highlights the importance of multi-species assessments in environmental risk evaluation [1].
Table 1: Aquatic Toxicology Data in Model Fish Species
| Species | Compound | Exposure Duration (Days) | Concentration Range (μg/L) | Primary Effects Observed | LC50 or NOEC (μg/L) |
|---|---|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Guanylurea | 23 | 1.0-100 | No significant reproductive toxicity | NOEC >100 |
| Japanese Medaka (Oryzias latipes) | Guanylurea | 28 | 0.001-0.1 | Dose-dependent larval growth impacts | Effects at 0.001-0.1 |
| Zebrafish (Danio rerio) | Guanylurea | 4 | 25-75,000 | Increased mortality, hatching delay, spinal curvature | Mortality at 40 |
| Brown Trout (Salmo trutta f. fario) | Guanylurea | Not specified | Not specified | No changes in growth, development, mortality | No mortality observed |
The biodegradation of Guanyl Urea-15N4 Hydrochloride in wastewater treatment systems follows well-characterized enzymatic pathways that have been elucidated through extensive microbiological research [4] [10] [11]. The isotopically labeled compound undergoes identical biodegradation processes as unlabeled guanylurea, enabling precise tracking of transformation products and metabolic intermediates [4] [12].
Pseudomonas mendocina strain GU, isolated from municipal wastewater treatment plants, demonstrates complete mineralization of guanylurea through a four-step enzymatic pathway [4] [12]. The initial transformation involves guanylurea hydrolase, a newly characterized enzyme belonging to the isochorismatase-like hydrolase protein family [4]. This enzyme catalyzes the hydrolytic conversion of guanylurea to equimolar amounts of ammonia and guanidine [4] [12]. Subsequent enzymatic steps include guanidine carboxylase conversion to carboxyguanidine, carboxyguanidine deiminase transformation to allophanate, and allophanate hydrolase-mediated breakdown to carbon dioxide and ammonia [4] [12].
Aminobacter species MET exhibits distinct metabolic behavior, stoichiometrically converting metformin to guanylurea without further degradation [11]. This bacterium utilizes metformin as both carbon and energy source through metformin hydrolase (MfmAB), a nickel-dependent enzyme complex [13]. The enzyme shows high specificity for metformin with a catalytic efficiency of 9.6 × 10³ M⁻¹s⁻¹ and Michaelis constant of 0.82 millimolar [13].
Mixed activated sludge cultures demonstrate variable biodegradation capabilities depending on microbial community composition and adaptation status [14] [15]. Enriched aerobic cultures achieve complete guanylurea degradation when provided with glucose as co-substrate, with specific substrate utilization rates of 0.0013 day⁻¹ for guanylurea and 0.0033 day⁻¹ for metformin [15]. Anaerobic conditions significantly enhance degradation rates compared to aerobic environments, with faster transformation kinetics observed in anaerobic digesters [14] [16].
The biodegradation process exhibits significant dependence on environmental conditions and microbial adaptation [5] [16]. Wastewater treatment plants with adapted sludge communities demonstrate superior removal efficiency, with some facilities achieving decreasing guanylurea concentrations from influent to effluent while others show increasing concentrations [14]. Temperature, pH, dissolved oxygen, and nutrient availability influence biodegradation rates and pathway selection [16].
Table 2: Biodegradation Pathways in Wastewater Treatment Systems
| Bacterial Species | Degradation Pathway | Key Enzyme | Degradation Rate (day⁻¹) | Substrate Utilization |
|---|---|---|---|---|
| Pseudomonas mendocina strain GU | Guanylurea → Guanidine → Carboxyguanidine → Allophanate → NH₃ + CO₂ | Guanylurea hydrolase (GuuH) | Complete mineralization | Sole nitrogen source |
| Aminobacter sp. MET | Metformin → Guanylurea (stoichiometric conversion) | Metformin hydrolase (MfmAB) | Stoichiometric conversion | Carbon and energy source |
| Mixed activated sludge cultures | Metformin → Guanylurea → Further degradation | Mixed enzyme systems | Variable | Mixed substrates |
| Enriched aerobic cultures | Complete degradation as nitrogen source with glucose co-substrate | Multiple hydrolases | 0.0013 (GUA), 0.0033 (MET) | Co-substrate required |
| Anaerobic cultures | Faster degradation under anaerobic conditions | Anaerobic hydrolases | Faster than aerobic | Enhanced with co-substrates |